

synthesis of peptide amides using Fmoc-Photo-Linker

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fmoc-Photo-Linker

CAS No.: 162827-98-7

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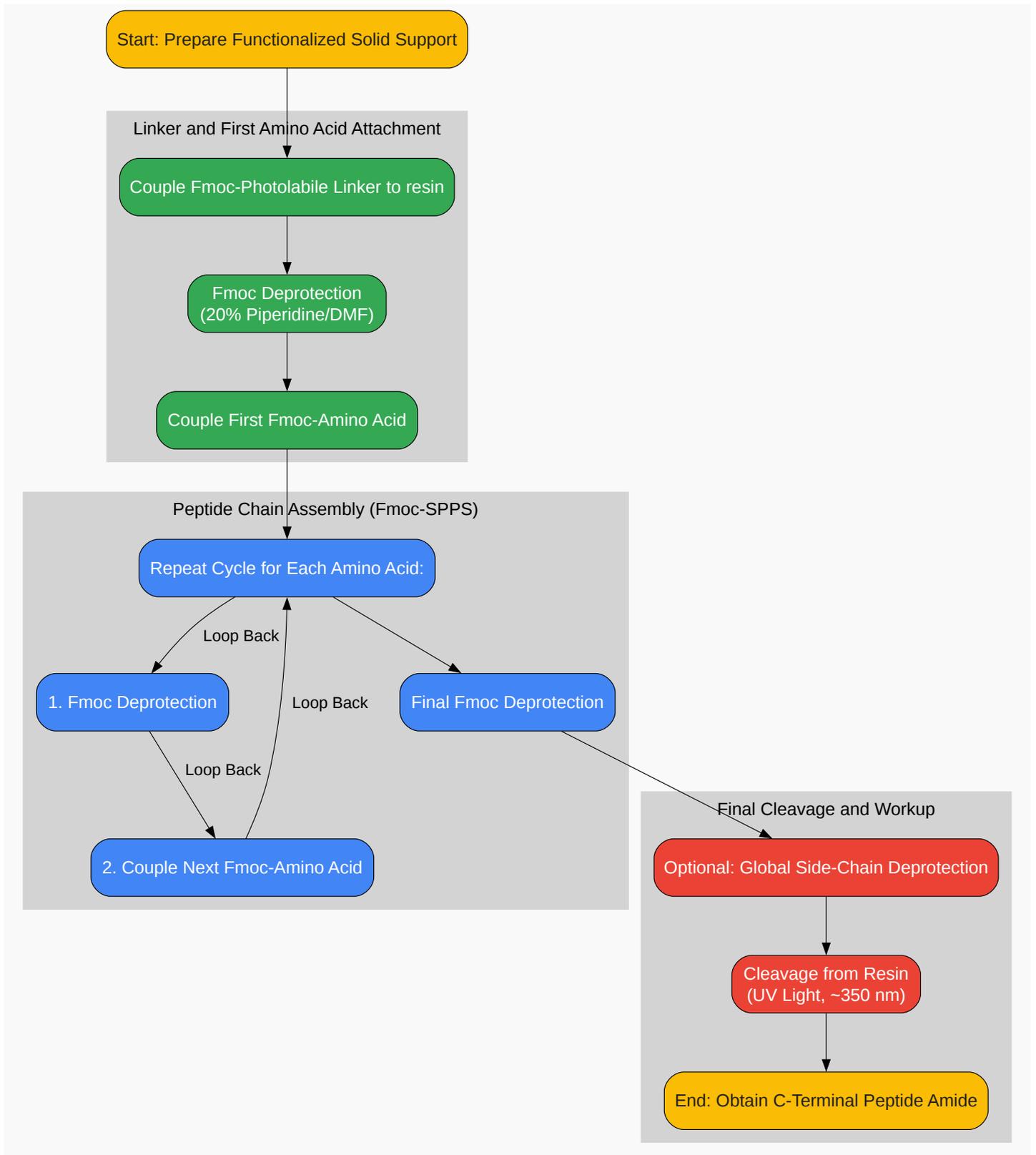
Fmoc-Photolabile Linker Overview

The Fmoc-Photolabile Linker, with the chemical name **4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid**, is designed for the solid-phase synthesis of peptide amides [1] [2]. Its core function is to anchor the growing peptide chain to the solid support and release the final product upon irradiation with UV light, a process known as photocleavage [3] [4].

This photolytic cleavage proceeds under **neutral conditions**, which stands in contrast to traditional acid-labile linkers that require strong acids like trifluoroacetic acid (TFA) [4]. This key characteristic makes it highly valuable for synthesizing peptides that are sensitive to harsh acidic conditions, allowing for the use of a wide range of standard protecting groups and enabling the cleavage of fully side-chain-protected peptide fragments for further applications like native chemical ligation [4] [2].

Experimental Protocol

The following workflow and detailed protocol outline the solid-phase peptide synthesis steps using the Fmoc-Photolabile Linker.



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Detailed Step-by-Step Methodology

1. Resin Functionalization and First Amino Acid Coupling

- **Linker Attachment:** The Fmoc-Photolabile Linker must first be coupled to an aminomethyl-functionalized solid support (e.g., TG resin). Activation of the linker's carboxylic acid can be achieved using standard coupling reagents like **DIC (Diisopropyl Carbodiimide)** and **1-HOBt (1-Hydroxybenzotriazole)** or **4-DMAP (4-Dimethylaminopyridine)** in DMF [5].
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the anchored linker by treating the resin with a solution of **20% piperidine in DMF** for about 1 hour. This exposes the free amine for the first amino acid coupling [5].
- **First Amino Acid Coupling:** Couple the C-terminal (first) Fmoc-protected amino acid to the deprotected amine of the linker using standard Fmoc-SPPS protocols. A typical coupling mixture includes the **Fmoc-amino acid (0.1 M)**, **1-HOBt (0.3 M)**, and **DIC** as the activator in DMF, with a reaction time of several hours at room temperature [5].

2. Peptide Chain Elongation

- **Repetitive Deprotection and Coupling:** The peptide chain is assembled by repeating the cycle of Fmoc deprotection (with 20% piperidine/DMF) and coupling of subsequent Fmoc-amino acids until the desired sequence is complete [5] [6].
- **Final Fmoc Deprotection:** After the last amino acid is coupled, perform a final Fmoc deprotection to reveal the free N-terminus of the completed peptide chain [5].

3. Final Cleavage and Workup

- **Optional Global Deprotection:** If standard acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) are used, a **key advantage** of this linker is that you can perform a global deprotection on-resin using TFA-based cocktails without cleaving the peptide from the support. This allows for washing away the deprotection by-products, resulting in a purer final product upon photocleavage [7].
- **Photocleavage:** Cleave the finished peptide from the resin by irradiating the solid support with **long-wave UV light (300–360 nm)**. This can be performed in batch or using flow chemistry for better efficiency [7] [4]. The photocleavage reaction releases the target peptide as a C-terminal amide.

Key Applications and Advantages

The Fmoc-Photolabile Linker is particularly suited for advanced peptide synthesis applications where traditional acidic cleavage is problematic.

- **Synthesis of Acid-Sensitive Peptides:** It enables the synthesis of peptides containing functionalities that are unstable under strongly acidic conditions [7].
- **Production of Peptide Amides:** It is a dedicated tool for generating C-terminal peptide amides, which are commonly found in neuropeptides and peptide therapeutics and confer increased metabolic stability [4] [8].
- **Preparation of Fully Protected Fragments:** The orthogonality of the photolabile linker allows for the cleavage of side-chain-protected peptide fragments. These fragments are crucial intermediates in **Native Chemical Ligation (NCL)** and other convergent synthesis strategies for constructing large proteins or modified peptides [7] [4].
- **Cleaner Final Products:** By enabling on-resin deprotection and washing, the protocol minimizes the presence of cleavage-related impurities in the final product [7].

Comparison with Other Methods

The table below compares the Fmoc-Photolabile Linker with two other common methods for synthesizing peptide amides.

Feature	Fmoc-Photolabile Linker	Sieber Amide Resin	Rink Amide Resin
Cleavage Mechanism	Photolytic (UV Light) [4]	Mildly Acidic (1-3% TFA) [8]	Strongly Acidic ($\geq 95\%$ TFA) [8]
Cleavage Conditions	Neutral	Mildly Acidic	Harshly Acidic
Orthogonality	High (stable to TFA) [7]	Low (cleaved by TFA)	Low (cleaved by TFA)
Suitability for Acid-Sensitive Peptides	Excellent	Good	Poor

Feature	Fmoc-Photolabile Linker	Sieber Amide Resin	Rink Amide Resin
Typical Use Case	Acid-sensitive peptides, protected fragments	Peptide amides requiring mild acid cleavage	Standard peptide amides

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To cite this document: Smolecule. [synthesis of peptide amides using Fmoc-Photo-Linker].

Smolecule, [2026]. [Online PDF]. Available at:

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